N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that features a morpholine ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-hydroxybenzoyl chloride to form the benzamide linkage.
Introduction of the Morpholine Group: The final step involves the reaction of the intermediate with 3-(morpholin-4-yl)propylamine to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]benzamide
- 4-(1,3-thiazol-2-yloxy)benzamide
- 3-(morpholin-4-yl)propylamine
Uniqueness
N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the morpholine and thiazole rings, along with the benzamide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16(18-6-1-8-20-9-11-22-12-10-20)14-2-4-15(5-3-14)23-17-19-7-13-24-17/h2-5,7,13H,1,6,8-12H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCKJSYGDRAXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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